molecular formula C12H12NO2S- B1607780 5-(1,3-Benzothiazol-2-yl)pentanoic acid CAS No. 21224-20-4

5-(1,3-Benzothiazol-2-yl)pentanoic acid

Cat. No. B1607780
CAS RN: 21224-20-4
M. Wt: 234.3 g/mol
InChI Key: HHBVTXVPGVQCOD-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The linear formula of 5-(1,3-Benzothiazol-2-yl)pentanoic acid is C12H13NO2S . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which are not available in this context.


Physical And Chemical Properties Analysis

5-(1,3-Benzothiazol-2-yl)pentanoic acid is a solid at room temperature . It has a molecular weight of 235.31 . More detailed physical and chemical properties would require experimental determination.

Scientific Research Applications

Drug Discovery and Development

Benzothiazole derivatives, including compounds like “5-(1,3-Benzothiazol-2-yl)pentanoic acid”, are widely recognized in bioorganic and medicinal chemistry. They have applications in drug discovery and development for various treatments such as diabetes, epilepsy, inflammation, ulcers, analgesia, tuberculosis, and infections caused by viruses and bacteria .

Antimicrobial Activity

The benzothiazole nucleus is known to exhibit significant biological activities. It has been reported to show antimicrobial properties, which include anti-inflammatory, antibacterial, antitumor, anticancer, and antifungal activities .

Synthetic Pathways

Various synthetic pathways have been developed for benzothiazole derivatives. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Novel Synthesis Routes

Recent advances in synthesis have introduced new routes to create benzothiazoles. For example, cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by specific reagents at high pressure has been reported .

Antibacterial Potential

Benzothiazole derivatives have shown promising results as antibacterial agents. Some compounds have exhibited activity comparable to standard drugs like streptomycin and ampicillin against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

Safety and Hazards

The safety data sheet (SDS) for 5-(1,3-Benzothiazol-2-yl)pentanoic acid provides information on its potential hazards . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c14-12(15)8-4-3-7-11-13-9-5-1-2-6-10(9)16-11/h1-2,5-6H,3-4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBVTXVPGVQCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzothiazol-2-yl)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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